REACTION_SMILES
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[C:6]([C:7](=[CH2:8])[CH2:9][C:10](=[O:11])[NH2:12])(=[O:13])[NH2:14].[ClH:15].[N:16]([C:17]([C:18](=[NH:19])[NH2:20])([CH3:21])[CH3:22])=[N:23][C:24]([C:25](=[NH:26])[NH2:27])([CH3:28])[CH3:29].[OH2:30].[OH:1][C:2](=[O:3])[CH:4]=[CH2:5]>>[C:6]([C:7](=[CH2:8])[CH2:9][C:10](=[O:11])[NH2:12])(=[O:13])[NH2:14].[O:1]=[C:2]([OH:3])[CH:4]=[CH2:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(CC(N)=O)C(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(N=NC(C)(C)C(=N)N)C(=N)N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C=CC(=O)O
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Name
|
|
Type
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product
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Smiles
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C=C(CC(N)=O)C(N)=O
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Name
|
|
Type
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product
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Smiles
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C=CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |